molecular formula C15H20N6 B12267890 N,5-dimethyl-N-[1-(pyrimidin-2-yl)piperidin-3-yl]pyrimidin-2-amine

N,5-dimethyl-N-[1-(pyrimidin-2-yl)piperidin-3-yl]pyrimidin-2-amine

Cat. No.: B12267890
M. Wt: 284.36 g/mol
InChI Key: ROQKZPBHVIRDHD-UHFFFAOYSA-N
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Description

N,5-dimethyl-N-[1-(pyrimidin-2-yl)piperidin-3-yl]pyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of N,5-dimethyl-N-[1-(pyrimidin-2-yl)piperidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Pyrimidine Ring: The pyrimidine ring is then attached to the piperidine ring through a nucleophilic substitution reaction.

    Methylation: The final step involves the methylation of the nitrogen atoms to achieve the desired compound.

Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. For example, magnesium oxide nanoparticles have been used as catalysts in similar synthetic processes .

Chemical Reactions Analysis

N,5-dimethyl-N-[1-(pyrimidin-2-yl)piperidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of corresponding oxides, while substitution reactions can yield a variety of derivatives .

Scientific Research Applications

N,5-dimethyl-N-[1-(pyrimidin-2-yl)piperidin-3-yl]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-[1-(pyrimidin-2-yl)piperidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell behavior and function .

Comparison with Similar Compounds

N,5-dimethyl-N-[1-(pyrimidin-2-yl)piperidin-3-yl]pyrimidin-2-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other similar compounds.

Properties

Molecular Formula

C15H20N6

Molecular Weight

284.36 g/mol

IUPAC Name

N,5-dimethyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C15H20N6/c1-12-9-18-14(19-10-12)20(2)13-5-3-8-21(11-13)15-16-6-4-7-17-15/h4,6-7,9-10,13H,3,5,8,11H2,1-2H3

InChI Key

ROQKZPBHVIRDHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=NC=CC=N3

Origin of Product

United States

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